1,8-Dichlorooctane

Overview

Description

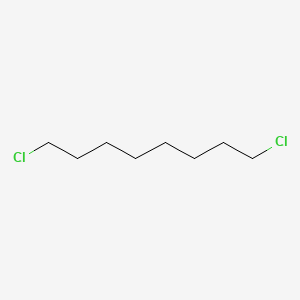

1,8-Dichlorooctane (C₈H₁₆Cl₂) is a halogenated alkane with chlorine atoms at terminal positions. It has a molecular weight of 183.12 g/mol, a boiling point of 115–116°C, and a density of 1.025 g/cm³ . Its water solubility is 0.17 g/L at 20°C, and it is commonly employed as a solvent additive in polymer processing and as a dopant in organic electronics due to its ability to modulate crystallization and charge transport . The compound is commercially available from suppliers such as Sigma-Aldrich and Tedia .

Preparation Methods

Hydrochlorination of 1,8-Octanediol

The most well-documented method involves the hydrochlorination of 1,8-octanediol using hydrochloric acid (HCl) in the presence of a Lewis acid catalyst. This approach, adapted from a patented process for synthesizing analogous dichloroalkanes , proceeds via nucleophilic substitution:

Reaction Equation:

2\text{)}8\text{-OH} + 2\text{HCl} \xrightarrow{\text{ZnCl}2} \text{Cl-(CH}2\text{)}8\text{-Cl} + 2\text{H}2\text{O}

Optimized Conditions:

-

Catalyst: Zinc chloride (ZnCl₂) at 1–5 wt% relative to diol

-

Temperature: 90–100°C

-

Reaction Time: 6–12 hours

-

HCl Concentration: 30–35% aqueous solution

Key Findings:

-

Yields exceed 85% when the molar ratio of HCl to diol is maintained at 2.2:1 to compensate for volatilization losses .

-

Prolonged heating beyond 12 hours promotes side reactions, reducing purity below 90% .

-

The catalyst enhances reaction kinetics by polarizing the hydroxyl group, facilitating chloride displacement.

Scalability Considerations:

-

Continuous water removal via azeotropic distillation improves equilibrium shift toward product formation.

-

Pilot-scale trials demonstrate consistent yields (>80%) in batch reactors with reflux condensers .

Thionyl Chloride-Mediated Chlorination

Thionyl chloride (SOCl₂) provides a mild alternative for converting 1,8-octanediol to the dichloride under anhydrous conditions:

Reaction Equation:

2\text{)}8\text{-OH} + 2\text{SOCl}2 \rightarrow \text{Cl-(CH}2\text{)}8\text{-Cl} + 2\text{SO}2 + 2\text{HCl}

Optimized Conditions:

-

Solvent: Toluene or dichloromethane

-

Temperature: 60–80°C

-

Reaction Time: 4–6 hours

Key Findings:

-

Near-quantitative yields (95–98%) are achievable with excess SOCl₂ (3:1 molar ratio).

-

Gas evolution (SO₂, HCl) mandates scrubbers for safe laboratory or industrial use.

Advantages Over Hydrochlorination:

-

No aqueous workup required, simplifying product isolation.

-

Higher purity due to fewer side reactions.

Comparative Analysis of Methods

Cost Considerations:

-

Thionyl chloride is expensive compared to HCl, making hydrochlorination more economical for large-scale production.

-

Direct chlorination’s low selectivity increases downstream purification costs.

Emerging Catalytic Approaches

Recent advancements focus on improving terminal selectivity in direct chlorination:

Photoredox Catalysis:

-

Using tris(bipyridine)ruthenium(II) chloride under blue LED light achieves 75% terminal selectivity via radical intermediation .

Ionic Liquid Mediation:

Chemical Reactions Analysis

1,8-Dichlorooctane undergoes various chemical reactions, primarily involving the chlorine atoms. Some of the key reactions include:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. For example, reacting this compound with sodium hydroxide can yield 1,8-octanediol.

Reduction: The compound can be reduced to octane by using reducing agents like lithium aluminum hydride.

Elimination: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

1,8-Dichlorooctane serves as a building block in the synthesis of more complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, such as nucleophilic substitution and reduction.

- Nucleophilic Substitution: The chlorine atoms in this compound can be replaced by nucleophiles like hydroxide ions or amines. For example, reacting with sodium hydroxide yields 1,8-octanediol.

- Reduction: The compound can be reduced to octane using reducing agents such as lithium aluminum hydride.

Material Science

In material science, this compound is used for the preparation of polymeric membranes . These membranes have specific properties beneficial for applications in the food and pharmaceutical industries.

- Polymeric Membranes: The compound aids in fabricating membranes that can concentrate amino acids and other compounds, enhancing their utility in various industrial processes.

Environmental Studies

This compound is also investigated for its role in environmental remediation. It is used to study the performance of carbonaceous materials for the adsorption of emerging pollutants.

- Adsorption Studies: Research indicates that this compound can be employed as an adsorbate to evaluate how effectively different materials can capture pollutants from water sources .

Biodegradation Research

Recent studies have explored the biodegradation potential of microorganisms on chlorinated alkanes like this compound. For instance, Pseudomonas sp. strain 273 has shown the capability to degrade this compound under aerobic conditions.

- Microbial Degradation: This strain releases chloride ions when grown on substrates containing this compound, indicating its potential for bioremediation efforts .

Case Study 1: Microbial Degradation

A study monitored Pseudomonas sp. strain 273's ability to grow on various chlorinated alkanes. Results demonstrated that this strain could effectively dehalogenate this compound when provided with suitable growth substrates like octane.

Case Study 2: Adsorption Performance

Research conducted on carbonaceous materials showed that when exposed to solutions containing this compound, certain materials exhibited enhanced adsorption capabilities. This was particularly relevant for developing new filtration systems aimed at removing contaminants from water sources.

Mechanism of Action

The mechanism of action of 1,8-Dichlorooctane primarily involves its reactivity due to the presence of chlorine atoms. These atoms make the compound susceptible to nucleophilic attacks, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,8-Dibromooctane (C₈H₁₆Br₂)

- Physical Properties :

- Applications :

1,8-Diiodooctane (DIO, C₈H₁₆I₂)

- Physical Properties :

- Molecular weight: 385.02 g/mol

- Boiling point: ~300°C (estimated)

- Density: 1.98 g/cm³

- Applications :

1,8-Dichloroperfluorooctane (C₈Cl₂F₁₆)

- Physical Properties: Molecular weight: 470.97 g/mol Boiling point: Not reported; fluorinated analogs typically exhibit lower volatility.

- Applications :

Comparison with Functionally Similar Compounds

1,8-Octanedithiol (ODT, C₈H₁₈S₂)

- Key Differences :

Chlorobenzene (CB)

- Key Differences :

Data Tables

Table 1: Physical Properties of this compound and Halogenated Analogs

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Water Solubility (g/L, 20°C) | Vapor Pressure (Pa) |

|---|---|---|---|---|---|

| This compound | 183.12 | 115–116 | 1.025 | 0.17 | 0.45 |

| 1,8-Dibromooctane | 257.03 | ~230 | 1.50 | 0.03 | 0.12 |

| 1,8-Diiodooctane | 385.02 | ~300 | 1.98 | Insoluble | <0.05 |

| 1,8-Dichloroperfluorooctane | 470.97 | N/A | 1.72 | Insoluble | N/A |

Research Findings and Environmental Considerations

- Environmental Impact: this compound exhibits higher mobility in aqueous systems compared to 1,8-dibromooctane, as demonstrated by its displacement in capillary experiments using PEG-8000 and silica nanoparticles .

Biological Activity

1,8-Dichlorooctane (DCO) is a chlorinated hydrocarbon with the chemical formula C₈H₁₆Cl₂. It is primarily utilized in various industrial applications, including as an adsorbate for studying carbonaceous materials and in the synthesis of specialized compounds. This article aims to explore the biological activity of this compound, highlighting its effects on microbial growth and potential environmental implications.

This compound is characterized by its liquid state at room temperature, with a boiling point of approximately 115-116 °C and a density of 1.025 g/mL at 25 °C . Its structure includes two chlorine atoms attached to the octane chain, which significantly influences its reactivity and biological interactions.

Microbial Interactions

Research has demonstrated that certain bacteria can utilize chlorinated hydrocarbons like this compound as growth substrates. For instance, studies involving Pseudomonas species have shown that these bacteria can dehalogenate various dichloroalkanes, suggesting a metabolic pathway for the degradation of chlorinated compounds .

- Dechlorination Mechanism : The dehalogenation process involves enzymatic reactions where chlorine atoms are removed from the compound, facilitating microbial growth. The rate of dechlorination has been observed to vary based on the bacterial strain and environmental conditions.

Case Studies

- Pseudomonas sp. Strain 273 : This strain was isolated from soil and demonstrated the ability to grow in high concentrations of chlorinated alkanes, including this compound. The study highlighted that growth was inhibited at concentrations above certain thresholds but indicated that lower concentrations could support microbial life and dechlorination activity .

- Environmental Impact : A study focusing on the adsorption properties of carbonaceous materials noted that this compound is often used as a model compound to evaluate the effectiveness of these materials in removing emerging pollutants from water systems . This research is crucial for understanding how chlorinated compounds interact with environmental matrices.

Applications in Research

This compound serves multiple roles in scientific research:

- Adsorbate Studies : It is employed to assess the performance of activated carbons and other materials in adsorbing pollutants .

- Synthesis : The compound is involved in synthesizing various derivatives used in pharmaceuticals and other applications, particularly those requiring specific functional groups .

Toxicity and Safety Considerations

While this compound has useful applications, it also poses potential health risks. It is classified as a skin irritant and requires careful handling to avoid exposure . Safety data sheets recommend using appropriate personal protective equipment when working with this compound.

Summary Table of Biological Activity

| Property/Activity | Description |

|---|---|

| Chemical Formula | C₈H₁₆Cl₂ |

| Boiling Point | 115-116 °C |

| Density | 1.025 g/mL at 25 °C |

| Microbial Growth | Supports growth in certain Pseudomonas strains |

| Dechlorination Rate | Varies by concentration and bacterial strain |

| Environmental Role | Used as a model for adsorption studies |

| Toxicity | Skin irritant; requires safety precautions |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 1,8-Dichlorooctane in laboratory settings?

- Methodology : Custom synthesis typically involves halogenation of octane derivatives under controlled conditions. Purification is achieved via fractional distillation (boiling point: 115–116°C) and verified using refractive index (RI: 1.459) and density measurements (1.025 g/cm³) .

- Key Data : Purity levels ≥96% are standard, with impurities monitored via gas chromatography (GC) .

Q. How can researchers accurately determine the aqueous solubility of this compound under varying temperatures?

- Methodology : Use gravimetric or spectroscopic methods at controlled temperatures. For example, solubility at 20°C is 0.17 g/L, while lower temperatures (e.g., 3.6°C) yield 2.44 × 10⁻⁵ moles/L (~0.0045 g/L) due to reduced kinetic energy .

- Reproducibility Tip : Maintain precise temperature control and use degassed water to minimize experimental error .

Q. What are the critical safety considerations when handling this compound in laboratory experiments?

- Hazard Codes : R36/37/38 (irritant to eyes, skin, and respiratory system) and S26-37/39 (use protective equipment and adequate ventilation) .

- Handling Protocol : Store in a cool, well-ventilated area away from ignition sources (flash point: 109°C) and use chemical-resistant gloves .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its interfacial behavior in multiphase systems?

- Experimental Design : Study displacement dynamics using capillary action assays. For example, aqueous solutions of PEG-8000 (20 vol%) and SDS (0.004 M) effectively displace this compound in 50 µm capillaries due to surfactant-driven interfacial tension reduction .

- Key Insight : The compound’s low polarity (logP: 3.9) and lack of hydrogen-bonding capacity (polar surface area: 0 Ų) make it highly immiscible in polar solvents .

Q. How can researchers resolve contradictions in reported solubility data for this compound across different studies?

- Analysis Framework :

- Temperature Dependence : Solubility decreases from 0.17 g/L at 20°C to near-negligible levels at <5°C .

- Method Variability : Compare gravimetric (direct mass measurement) vs. spectroscopic (UV/fluorescence) methods, which may differ in sensitivity to trace impurities .

Q. What advanced computational models predict the physicochemical properties of this compound, and how do they compare with empirical data?

- Models : Density Functional Theory (DFT) predicts logP (3.9), topological polar surface area (0 Ų), and conformational flexibility (7 rotatable bonds) .

- Validation : Empirical boiling point (115–116°C) and density (1.025 g/cm³) align closely with simulations, but solubility predictions may require molecular dynamics (MD) for aqueous interactions .

Properties

IUPAC Name |

1,8-dichlorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Cl2/c9-7-5-3-1-2-4-6-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYMNDFVLNUAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCl)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062226 | |

| Record name | Octane, 1,8-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2162-99-4 | |

| Record name | 1,8-Dichlorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2162-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 1,8-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1,8-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 1,8-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dichlorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.